

# Unraveling the Molecular Interactions of 2-Anilinoethanol: A Survey of Current Knowledge

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## Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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This technical guide provides a comprehensive overview of the current understanding of **2-anilinoethanol** and its molecular interactions. While traditionally recognized for its role as a versatile chemical intermediate, its direct biological mechanism of action is an area with limited dedicated research. This document synthesizes the available information, focusing on its established chemical applications and known biological interactions, to serve as a foundational resource for the scientific community.

## Chemical Identity and Industrial Significance

**2-Anilinoethanol**, also known as N-phenylethanolamine, is an organic compound featuring both a secondary aniline and a primary alcohol functional group.<sup>[1][2]</sup> This bifunctional nature makes it a valuable building block in organic synthesis.<sup>[1]</sup> Its primary applications are found in the pharmaceutical, textile, and rubber industries.<sup>[3]</sup> In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including analgesics, antipyretics, anti-inflammatory agents, antidepressants, and antihistamines.<sup>[3][4]</sup> It is also utilized in the production of dyes and as a vulcanization accelerator in the rubber industry.<sup>[3]</sup>

## Known Biological Interactions

Detailed studies elucidating a specific pharmacological mechanism of action for **2-anilinoethanol** are not extensively available in public literature. However, one specific

biological interaction has been identified:

- Enzyme Substrate: **2-Anilinoethanol** serves as a substrate for the human olfactory uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme.[5][6] UGTs are a family of enzymes that play a critical role in the metabolism and detoxification of a wide variety of compounds, including drugs, environmental toxins, and endogenous substances. The interaction with this specific UGT suggests a potential role for **2-anilinoethanol** in processes related to olfaction and xenobiotic metabolism.

## Toxicological Profile

While not directly indicative of a therapeutic mechanism of action, toxicological data provides insights into the biological effects of **2-anilinoethanol**. The following table summarizes the available acute toxicity data.

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD50	Oral	Rat	2230 mg/kg	Details of toxic effects not reported other than lethal dose value.	
LD50	Intraperitoneal	Mouse	137 mg/kg	Details of toxic effects not reported other than lethal dose value.	
Open irritation test	Skin	Rabbit	-	-	
Standard Draize test	Eye	Rabbit	-	-	

LD50: Lethal dose, 50 percent kill.

## Synthesis and Chemical Reactions

The synthesis of **2-anilinoethanol** is typically achieved through the reaction of aniline with ethylene oxide.<sup>[4]</sup> Its chemical reactivity, owing to the hydroxyl and amine groups, allows it to undergo various reactions such as oxidation, reduction, substitution, and condensation.<sup>[1]</sup>

A general laboratory-scale synthesis procedure involves the reaction of a haloarene (e.g., bromobenzene) with an amino alcohol (e.g., monoethanolamine) in the presence of a copper catalyst and a base.

### Experimental Protocol: Synthesis of **2-Anilinoethanol**

The following is a generalized protocol for the synthesis of **2-anilinoethanol** and its derivatives:

- To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).
- Add the aryl bromide (1.0 mmol, if liquid) and the amine (3 mmol) via syringe at room temperature.
- Stir the reaction mixture at a temperature of 90-110°C for 8 hours.
- Allow the reaction mixture to cool to room temperature.
- Dilute the resulting mixture with water (2 mL).
- Extract the product with methylene chloride (4 x 10 mL).
- Dry the combined organic layers over Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **2-anilinoethanol** derivative.<sup>[7]</sup>

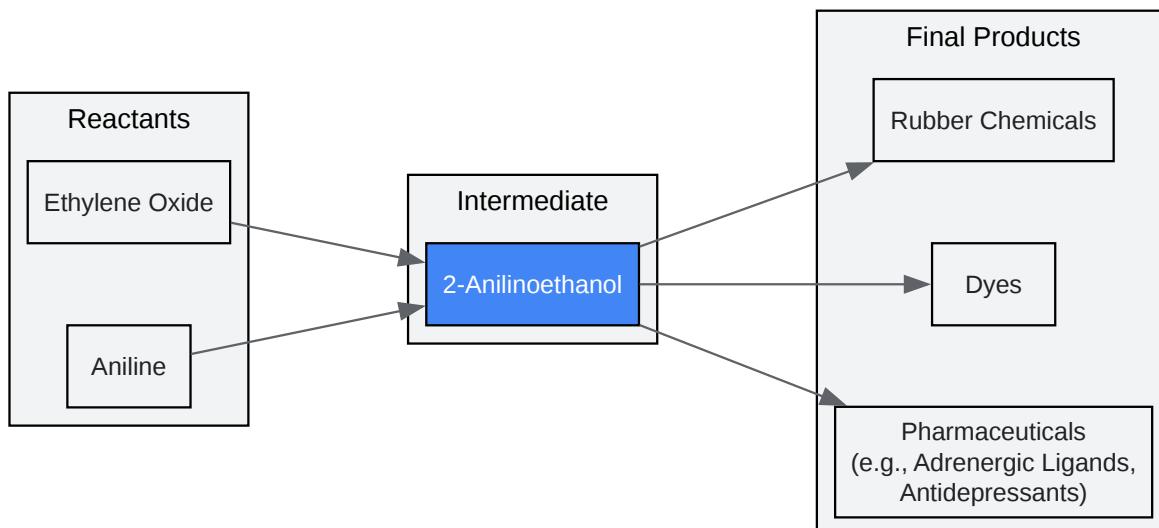
## Future Research Directions

The current body of knowledge on **2-anilinoethanol** primarily highlights its utility as a chemical precursor. There is a clear opportunity for further research to explore its direct biological activities. Potential avenues for investigation include:

- Receptor Binding Assays: Screening **2-anilinoethanol** against a panel of common biological targets, such as G-protein coupled receptors and ion channels, could uncover novel pharmacological activities.
- Enzyme Inhibition Studies: Investigating its potential to inhibit or modulate the activity of various enzymes beyond UGTs could reveal new mechanisms of action.
- Signaling Pathway Analysis: Cellular studies to determine if **2-anilinoethanol** modulates key signaling pathways (e.g., MAPK, cAMP) would provide a deeper understanding of its potential biological effects.

## Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic relationship of **2-anilinoethanol** as an intermediate.



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Caption: Synthesis and application of **2-anilinoethanol**.

In conclusion, while **2-anilinoethanol** is a well-established chemical intermediate, its direct biological mechanism of action remains largely unexplored. This guide summarizes the existing data and highlights the potential for future research to uncover novel biological functions of this compound.

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